molecular formula C21H18F2N2O2 B2370828 3,4-difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide CAS No. 898416-10-9

3,4-difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

Cat. No.: B2370828
CAS No.: 898416-10-9
M. Wt: 368.384
InChI Key: JBDCROVECSHVRF-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H18F2N2O2 and its molecular weight is 368.384. The purity is usually 95%.
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Biological Activity

3,4-Difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan Ring : The furan ring is synthesized from appropriate precursors through cyclization reactions.
  • Indoline Synthesis : Indoline moieties can be prepared via the reduction of indole derivatives.
  • Amide Bond Formation : The final step involves coupling the furan and indoline intermediates with a benzamide derivative under conditions that favor amide bond formation, often using coupling agents like EDCI or DCC in the presence of a base.

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets, including enzymes and receptors. The furan and indoline moieties enhance binding affinity and specificity, potentially modulating enzymatic activity or receptor function.

Anticancer Activity

Recent studies have demonstrated promising anticancer properties of this compound. In vitro evaluations against various cancer cell lines revealed the following:

Cell Line IC50 (µM) Mechanism
MCF-70.65Induces apoptosis via caspase activation
HCT-1161.54Cell cycle arrest at G1 phase
A5490.78Inhibition of proliferation

These results indicate that the compound exhibits significant cytotoxicity comparable to established anticancer agents, suggesting its potential as a therapeutic candidate for cancer treatment .

Antiviral Activity

In addition to anticancer properties, preliminary assessments suggest that this compound may also exhibit antiviral activity. Studies have shown that similar compounds with furan and indoline structures can inhibit viral replication by targeting specific viral enzymes .

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with flow cytometry analysis indicating an increase in apoptotic cells.
  • Combination Therapy : In combination with other chemotherapeutics, this compound showed enhanced efficacy against resistant cancer cell lines, suggesting potential for use in combination therapies.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O2/c22-16-8-7-15(12-17(16)23)21(26)24-13-19(20-6-3-11-27-20)25-10-9-14-4-1-2-5-18(14)25/h1-8,11-12,19H,9-10,13H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDCROVECSHVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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